Presqualene alcohol

Description

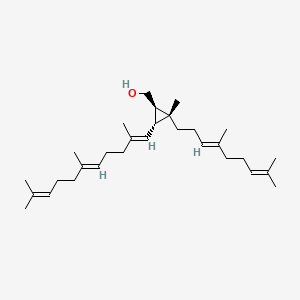

Structure

3D Structure

Properties

CAS No. |

31908-49-3 |

|---|---|

Molecular Formula |

C30H50O |

Molecular Weight |

426.7 g/mol |

IUPAC Name |

[(1R,2R,3R)-2-[(3E)-4,8-dimethylnona-3,7-dienyl]-2-methyl-3-[(1E,5E)-2,6,10-trimethylundeca-1,5,9-trienyl]cyclopropyl]methanol |

InChI |

InChI=1S/C30H50O/c1-23(2)13-9-15-25(5)17-11-18-27(7)21-28-29(22-31)30(28,8)20-12-19-26(6)16-10-14-24(3)4/h13-14,17,19,21,28-29,31H,9-12,15-16,18,20,22H2,1-8H3/b25-17+,26-19+,27-21+/t28-,29-,30-/m1/s1 |

InChI Key |

XLTBFLSFXLLDAZ-VVFNRDJMSA-N |

SMILES |

CC(=CCCC(=CCCC(=CC1C(C1(C)CCC=C(C)CCC=C(C)C)CO)C)C)C |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/[C@@H]1[C@H]([C@]1(C)CC/C=C(\C)/CCC=C(C)C)CO)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CC1C(C1(C)CCC=C(C)CCC=C(C)C)CO)C)C)C |

Synonyms |

presqualene alcohol |

Origin of Product |

United States |

Chemical Synthesis and Stereochemical Investigations of Presqualene Alcohol and Analogs

Total Synthesis Strategies for Presqualene Alcohol

The total synthesis of presqualene alcohol has been approached through various strategies, often focusing on the stereocontrolled construction of the central cyclopropane (B1198618) ring. A notable and convergent strategy involves the coupling of two different C15 units, representing the two farnesyl-derived portions of the molecule. This approach allows for the systematic assembly of the complex carbon skeleton. libretexts.org An alternative strategy is based on the reaction of dimethylallenecarbene with the double bond of an allylic alcohol, a versatile method that utilizes inexpensive starting materials like 2-methylbut-3-yn-2-ol. gla.ac.uk

A significant challenge in the synthesis of presqualene alcohol is controlling the stereochemistry of the highly substituted cyclopropane ring. One of the successful methods developed for this purpose is a base-catalyzed addition-elimination reaction. rsc.org This route employs a βγ-unsaturated phenyl sulphone and an αβ-unsaturated ester to construct the cyclopropane ring. rsc.org Investigations into this method revealed that the geometry of the olefin in the βγ-unsaturated sulphone is preserved in the final product. rsc.org Furthermore, the reaction proceeds with substantial stereoselectivity to yield a product where the unsaturated side chain and the ester group are positioned trans to each other across the cyclopropane ring. rsc.org This stereochemical control was pivotal in the synthesis of the natural (±)-presqualene alcohol. rsc.org By using phenyl 3,7,11-trimethyldodeca-2,6,10-trienyl sulphone and ethyl (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoate, two stereoisomers of presqualene esters were produced, which were then separated and reduced to afford (±)-natural presqualene alcohol and its C-2 epimer. rsc.org

The design of synthetic routes to presqualene alcohol has relied on several key chemical reactions. The sulphone-based methodology is a prime example, where the condensation between a C20 sulphone and a C20 ester was developed to achieve a stereochemically controlled synthesis. rsc.orgrsc.org This addition-elimination approach has proven to be a well-established method for constructing the cyclopropane core. rsc.org

Other important reactions in the synthetic arsenal (B13267) include:

Oxidation: The oxidation of primary alcohols to aldehydes is a common transformation in these synthetic sequences. Pyridinium chlorochromate (PCC) has been documented as an efficient reagent for oxidizing a variety of alcohols, including a precursor to presqualene alcohol, to the corresponding carbonyl compounds with high efficiency. scribd.com

Reduction: The final step in many syntheses involves the reduction of an ester or aldehyde functionality to the primary alcohol present in presqualene alcohol. For instance, after separating the stereoisomeric presqualene esters, they were reduced to yield the target alcohols. rsc.org Lithium aluminium hydride (LiAlH₄) is a standard reagent for such transformations. kobe-u.ac.jp

Claisen Rearrangement: To address the challenge of stereoselectivity in the synthesis of the all-trans polyene chains, a stereoselective Claisen rearrangement has been employed as a key strategy. semanticscholar.org

Development of Stereoselective Synthetic Routes

Synthesis of Presqualene Alcohol Derivatives and Isomers

The synthesis of derivatives and isomers of presqualene alcohol is crucial for probing the mechanism of squalene (B77637) synthase and for developing potential enzyme inhibitors. acs.org This includes molecules with altered stereochemistry, modified side chains, or replacements of key functional groups.

A variety of structurally modified analogs of presqualene alcohol have been designed and synthesized to study enzyme-substrate interactions. A significant class of these are aziridine (B145994) analogues, which replace the cyclopropane ring with an aziridine ring. nih.gov The synthesis of these analogs often involves N-alkylation or N-acylation-reduction sequences starting from 2,3-aziridinofarnesol intermediates. nih.gov For example, mimics for the 2,6,10-trimethylundeca-2,5,9-trienyl side chain of presqualene diphosphate (B83284) (PSPP) have been attached to the aziridine nitrogen. nih.gov

Another area of modification involves creating isomers that differ in their carbon skeleton. For instance, squalene alcohols, which are isomers of presqualene alcohol containing six double bonds instead of the characteristic five double bonds and one cyclopropane ring, have been isolated and characterized. kobe-u.ac.jp The synthesis of other related compounds, such as (±)-prephytoene alcohol, has been achieved using similar sulphone-based condensation methodologies. rsc.orgrsc.org

Producing single enantiomers of chiral molecules is essential for understanding their specific biological activities, as often only one enantiomer is active. nih.govencyclopedia.pub The synthesis of enantiopure presqualene alcohol and its derivatives has been a key focus. One established method to obtain enantiopure aziridine analogs of presqualene alcohol starts from chiral 2,3-epoxy precursors. nih.gov The epoxide is opened with an azide (B81097) in a regio- and stereospecific manner to form an azidohydrin. nih.gov This intermediate then undergoes a series of reactions, including selective silylation, mesylation, and reductive cyclization, to afford the enantiopure aziridine alcohol. nih.gov For example, the enantiopure aziridines (−)-9-OH and (+)-9-OH were prepared using this strategy. nih.gov The natural (1R,2R,3R) enantiomer of presqualene alcohol itself has been synthesized utilizing a chiral rhodium catalyst. molaid.com

Design and Preparation of Structurally Modified Analogs

Chemical Probes and Labeling in Presqualene Alcohol Research

To investigate the intricate biosynthetic pathways and enzyme mechanisms involving presqualene alcohol, chemically labeled versions and probes are indispensable tools. Current time information in Bangalore, IN.vcu.edu These molecules allow for tracking the compound's fate in biological systems and identifying its molecular targets.

Isotopic labeling is a common strategy. For instance, tritiated samples of (±)-natural presqualene alcohol and its C-2 epimer have been prepared to facilitate biological comparisons and metabolic studies. rsc.org The preparation of these labeled compounds was achieved by using reagents like tritiated lithium aluminium hydride (LiAlT₄) during the reduction step of the synthesis. rsc.org

Photoaffinity labeling (PAL) represents another powerful technique for studying ligand-protein interactions. chomixbio.com This method uses probes equipped with a photoreactive group (like a diazirine) that, upon UV irradiation, covalently binds to nearby biomolecules, enabling the identification of binding partners. chomixbio.comresearchgate.net While specific photoaffinity probes of presqualene alcohol itself are not detailed in the provided context, the synthesis of aziridine analogues and other structurally modified derivatives provides a clear pathway for the incorporation of such photo-reactive and reporter tags (e.g., biotin) to create chemical probes for studying enzymes like squalene synthase. nih.govvcu.edu

Isotopic Labeling for Mechanistic Elucidation (e.g., Deuterated, Tritiated Analogs)

The elucidation of the biosynthetic pathway and the reaction mechanisms involving presqualene alcohol and its pyrophosphate form has been significantly advanced through the use of isotopic labeling. The synthesis of deuterated and tritiated analogs allows researchers to trace the fate of specific atoms during the complex enzymatic conversion of farnesyl diphosphate to squalene, for which presqualene pyrophosphate is a key intermediate.

Early mechanistic studies utilized isotopically labeled precursors to understand the formation of the presqualene carbon skeleton. In one key investigation, presqualene alcohol was biosynthesized from farnesyl-1,1-²H₂-pyrophosphate using yeast microsomes. researchgate.net High-resolution mass spectrometry of the resulting alcohol revealed a molecular formula of C₃₀H₄₆D₃OH. This result was crucial in establishing that the carbinol carbon of the intermediate originates from C-1 of one farnesyl unit and that a hydrogen atom is lost from C-1 of the other farnesyl moiety during the formation of the presqualene pyrophosphate carbon system. researchgate.net These experiments, which also involved carbon isotopes, were fundamental in confirming the proposed cyclopropane structure. nih.gov

Further stereochemical investigations have employed tritiated analogs. A stereochemically controlled synthesis was developed to produce two stereoisomers of presqualene esters, which were then separated and reduced to yield (±)-natural presqualene alcohol and its C-2 epimer. rsc.orgrsc.org Tritiated versions of these alcohols were also prepared through this synthetic route. rsc.orgrsc.org The availability of these labeled compounds enabled direct chemical and biological comparisons with the natural presqualene alcohol, which ultimately confirmed its structural and stereochemical identification as the C₃₀ compound involved in squalene biosynthesis. rsc.orgrsc.org

The use of isotopic labeling is a cornerstone technique for studying the mechanisms of terpene synthases. nih.gov By incubating specifically labeled substrates with the relevant enzymes and analyzing the resulting products, typically through mass spectrometry and NMR spectroscopy, the intricate details of carbocation rearrangements, cyclizations, and hydride shifts can be unraveled. nih.govresearchgate.net

Synthesis of Inhibitors and Substrate Analogs for Enzymatic Studies

The synthesis of inhibitors and substrate analogs of presqualene alcohol and its diphosphate ester is a critical area of research, primarily aimed at understanding and controlling the activity of squalene synthase (SQS). SQS catalyzes the first committed step in sterol biosynthesis, making it an attractive target for the development of cholesterol-lowering drugs.

A significant class of inhibitors is based on replacing the cyclopropane ring of presqualene diphosphate (PSPP) with an aziridine ring. Researchers have reported the synthesis and characterization of several racemic and enantiopure aziridine analogs of PSPP. uq.edu.aunih.gov These compounds are designed to mimic the proposed carbocationic intermediates in the SQS-catalyzed reaction. nih.gov The synthesis of these analogs involves the N-alkylation or N-acylation-reduction of (±)-, (2R,3S)-, and (2S,3R)-2,3-aziridinofarnesol intermediates. uq.edu.au Subsequent displacement of methanesulfonate (B1217627) derivatives with pyrophosphate or methanediphosphonate anions yields the final aziridine analogs. uq.edu.aunih.gov

Enzymatic evaluation of these aziridine analogs against recombinant yeast squalene synthase revealed their potency as inhibitors. Notably, the (2R,3S) diphosphate enantiomer with an N-bishomogeranyl substituent, which corresponds to the absolute stereochemistry of natural PSPP, proved to be the most potent inhibitor in one study, with an IC₅₀ value of 1.17 ± 0.08 μM. nih.gov The enhanced affinity of these aziridine inhibitors compared to the natural substrate (FPP) and intermediate (PSPP) supports the hypothesis that they act as mimics of transient carbocation intermediates. nih.gov

Other synthetic strategies have been employed to create diverse PSPP analogs. For instance, enantiopure analogues of PSPP have been synthesized from toluene-derived cis-1,2-dihydrocatechol. These analogs, in which the positions of the side-chains attached to the cyclopropane ring are interchanged, are also of interest as potential inhibitors of SQS and protein-farnesyl transferase. Additionally, various ammonium (B1175870) and sulfonium (B1226848) ion analogs have been synthesized to mimic putative cationic intermediates in the formation of squalene, although they generally show lower inhibitory potency. tno.nl

Biological and Molecular Functions of Presqualene Alcohol and Its Diphosphate

Role as an Obligate Intermediate in Triterpenoid (B12794562) and Sterol Biosynthesis

Presqualene diphosphate (B83284) (PSDP) serves as a crucial and mandatory intermediate in the creation of all triterpenoids and sterols. ebi.ac.ukpnas.orgnih.gov Its synthesis from two molecules of farnesyl diphosphate (FPP) marks the initial committed step in the pathway leading to sterol production. ebi.ac.ukwikipedia.org This pivotal reaction is facilitated by the enzyme squalene (B77637) synthase. ebi.ac.uk The subsequent conversion of presqualene diphosphate into squalene, a reaction also catalyzed by squalene synthase, directs the flow of carbon toward the formation of cholesterol in animals, as well as other sterols in plants and fungi. ebi.ac.ukpnas.org

Branch Point Significance in Isoprenoid Pathway Flux

The creation of presqualene diphosphate establishes a significant metabolic fork in the road of the isoprenoid pathway. nih.govguidetopharmacology.orglibretexts.org Its precursor, farnesyl diphosphate, is a versatile molecule that can be channeled into several different biosynthetic routes. guidetopharmacology.org The decision to form presqualene diphosphate effectively steers isoprenoid units away from the production of other essential molecules like dolichols, ubiquinones, and prenylated proteins, dedicating them instead to the synthesis of sterols and other triterpenoids. nih.gov Consequently, the activity of squalene synthase is a critical control point for managing the flow of metabolites through these diverging pathways. rhea-db.org

Intracellular Localization and Channeling in Biosynthetic Complexes

The enzymes that synthesize presqualene diphosphate and convert it to squalene are primarily found in the endoplasmic reticulum (ER). wikipedia.orgnih.gov Some research suggests these enzymes may be organized into larger structures known as metabolons, which allow for the direct transfer of intermediate products between active sites. frontiersin.orgresearchgate.net This "channeling" is believed to boost catalytic efficiency and prevent potentially reactive or unstable intermediates like presqualene diphosphate from leaking into the surrounding cellular environment. frontiersin.orgnih.govresearchgate.net This organized system ensures the efficient and controlled production of squalene at the ER membrane. researchgate.net In some organisms, such as the cellular slime mould Dictyostelium discoideum, key enzymes of sterol biosynthesis, including squalene synthase, have been found to be localized in peroxisomes. whiterose.ac.uk

Molecular Interactions with Enzymes and Cellular Systems (Research Context)

The scientific investigation of presqualene alcohol and its diphosphate has yielded considerable knowledge regarding enzyme functions and cellular control mechanisms. These molecules are invaluable for researchers exploring the complexities of isoprenoid biosynthesis.

Substrate Binding and Catalytic Competence with Squalene Synthase

Squalene synthase is a key enzyme that performs two sequential reactions: first, it condenses two molecules of farnesyl diphosphate to create presqualene diphosphate, and second, it rearranges and reduces presqualene diphosphate to produce squalene. nih.govnih.govuniprot.org Both of these steps occur within a single active site on the enzyme. ebi.ac.uk The binding of presqualene diphosphate to squalene synthase is a critical step that prepares the molecule for the subsequent reduction and rearrangement. researchgate.netbiorxiv.orgnih.gov The use of presqualene diphosphate analogs in research has been essential for understanding the catalytic mechanism of squalene synthase and for identifying the specific amino acid residues involved in binding and catalysis. nih.gov

Interaction with Phosphatase Enzymes and Lipid Signaling Molecules

While the main pathway for presqualene diphosphate leads to squalene, it can be dephosphorylated to form presqualene alcohol under certain circumstances. This process can be carried out by various cellular phosphatases. uniprot.orguniprot.org The buildup of presqualene alcohol could potentially influence cellular signaling, though this area requires more research. It has been proposed that presqualene alcohol and its derivatives might interact with other lipid signaling pathways, but the exact mechanisms and their physiological importance are still being investigated. nih.govebi.ac.uk

Metabolic Fates and Diversion Pathways of Presqualene Alcohol

Conversion to Other Isoprenoid Classes (e.g., botryococcenes, prephytoene)

Presqualene diphosphate (PSPP) is a pivotal intermediate that stands at a branch point in isoprenoid metabolism. While its canonical role is as the immediate precursor to squalene in sterol biosynthesis, it can also be directed toward the synthesis of other structurally distinct triterpenoids, such as botryococcenes, and has a C40 analogue in the carotenoid pathway, prephytoene diphosphate. nih.govacs.orgnih.gov

The biosynthesis of botryococcenes, hydrocarbons produced in large quantities by the green microalga Botryococcus braunii, provides a clear example of an alternative fate for PSPP. ontosight.airesearchgate.net In most eukaryotes, a single enzyme, squalene synthase (SQS), catalyzes both the formation of PSPP from two molecules of farnesyl diphosphate (FPP) and its subsequent reductive rearrangement to squalene without releasing the PSPP intermediate. wikipedia.orgnih.govresearchgate.net However, B. braunii has evolved a unique, segregated system for triterpene synthesis. nih.govuky.edu In this alga, the two half-reactions of squalene synthesis are catalyzed by separate, specialized enzymes. researchgate.netacs.org An enzyme named squalene synthase-like 1 (SSL-1) is dedicated to the synthesis and release of PSPP from FPP. nih.govexpasy.orgqmul.ac.uk This free PSPP can then be utilized by two different enzymes: SSL-2, which converts it to squalene, or SSL-3, which catalyzes its rearrangement to form C30 botryococcene (B12783581). researchgate.netacs.orgresearchgate.net This modular arrangement allows the organism to channel significant metabolic flux towards the production of these biofuel-relevant hydrocarbons. nih.gov The conversion to botryococcene involves a different skeletal rearrangement from that of squalene, resulting in a characteristic 1'-3 linkage between the farnesyl units, as opposed to the 1'-1 linkage in squalene. acs.orgresearchgate.netuky.edu

An analogous process occurs in the biosynthesis of C40 carotenoids in plants and various microorganisms. nih.govebi.ac.uk Here, the precursor is geranylgeranyl diphosphate (GGPP), a C20 isoprenoid. The enzyme phytoene (B131915) synthase (PSY) catalyzes the head-to-head condensation of two GGPP molecules to form prephytoene diphosphate (PPPP), the C40 counterpart of PSPP. nih.govnih.govpnas.org Similar to the SQS reaction, PSY then catalyzes the rearrangement of the PPPP intermediate to produce phytoene, the first committed precursor for all C40 carotenoids. ebi.ac.ukwikipedia.orgwikipedia.org Like PSPP, PPPP contains a central cyclopropylcarbinyl diphosphate structure, highlighting a conserved mechanistic strategy for the formation of non-head-to-tail isoprenoids. nih.govpnas.org

Table 1: Enzymatic Conversion of Presqualene Diphosphate and its Analogue

| Precursor | Intermediate | Enzyme(s) | Product | Organism Example | Linkage Type |

|---|---|---|---|---|---|

| 2x Farnesyl Diphosphate (FPP) | Presqualene Diphosphate (PSPP) | SSL-1 & SSL-3 | Botryococcene | Botryococcus braunii | 1'-3 |

| 2x Farnesyl Diphosphate (FPP) | Presqualene Diphosphate (PSPP) | Squalene Synthase (SQS) | Squalene | Eukaryotes | 1'-1 |

Accumulation of Presqualene Alcohol in Engineered Biological Systems

The production of specific isoprenoids in microbial hosts like Saccharomyces cerevisiae (yeast) and Escherichia coli is a major focus of metabolic engineering. nih.govfrontiersin.orgrsc.org These efforts often involve the overexpression of genes in a desired pathway and the downregulation or deletion of competing pathways. In this context, presqualene alcohol (PSOH), the dephosphorylated form of PSPP, has been shown to accumulate in specifically engineered yeast strains. pnas.org

In a notable study, researchers aimed to characterize the function of the squalene synthase-like (SSL-1) enzyme from B. braunii. pnas.org They expressed the SSL-1 gene in a strain of S. cerevisiae that was heavily engineered for high-level production of the precursor FPP. Crucially, this yeast strain also had its native squalene synthase (ERG9) and squalene epoxidase genes inactivated to prevent the natural conversion of FPP and squalene into ergosterol (B1671047). pnas.org When SSL-1 was expressed in this host, it efficiently converted the abundant FPP into PSPP. However, in the absence of a subsequent enzyme to process the PSPP (like SSL-2 or SSL-3), the intermediate was trapped within the cell. Endogenous phosphatases in the yeast then acted on the accumulated PSPP, cleaving the diphosphate group to yield significant quantities of presqualene alcohol (PSOH). pnas.org

This finding demonstrates that by strategically manipulating metabolic pathways—specifically, by introducing an enzyme that produces a non-native intermediate (PSPP) and blocking its downstream conversion—it is possible to force the accumulation of a desired compound or its derivative. The buildup of presqualene intermediates has also been observed to have potential physiological consequences, as their accumulation in yeast engineered for squalene overproduction has been linked to reduced growth rates, suggesting a level of cellular toxicity. asm.org

Table 2: Accumulation of Presqualene Alcohol in an Engineered System

| Host Organism | Genetic Modifications | Expressed Heterologous Gene | Accumulated Compound | Key Finding |

|---|

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| Presqualene alcohol (PSOH) |

| Presqualene diphosphate (PSPP) |

| Botryococcene |

| Prephytoene diphosphate (PPPP) |

| Squalene |

| Phytoene |

| Farnesyl diphosphate (FPP) |

| Geranylgeranyl diphosphate (GGPP) |

| Ergosterol |

| Farnesol (FOH) |

| Dehydrosqualene |

| Hydroxysqualene |

| Isopentenyl diphosphate (IPP) |

| Dimethylallyl diphosphate (DMAPP) |

| Geranyl diphosphate (GPP) |

| Chrysanthemyl diphosphate (CPP) |

| Lanosterol (B1674476) |

| Cholesterol |

| Staphyloxanthin |

| Zymosterol |

| Episterol |

| Acetyl-CoA |

| Mevalonate (B85504) |

| 5-Phosphomevalonate |

| 5-Diphosphomevalonate |

| Ubiquinone |

| Dolichol |

| Heme |

| Ethanol |

| Lactate |

| Succinate |

| Acetate |

| Isopropyl alcohol (IPA) |

| Limonene |

Advanced Research Methodologies for Presqualene Alcohol Studies

Spectroscopic and Spectrometric Techniques for Structural and Mechanistic Research

Spectroscopic and spectrometric methods are fundamental to understanding the structural and mechanistic details of presqualene alcohol and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry of presqualene alcohol and related compounds. rsc.org By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, researchers can deduce the relative and absolute configurations of the complex cyclopropane (B1198618) ring and its substituents. rsc.orgwordpress.com

The use of NMR shift reagents can further aid in resolving complex spectra and providing more detailed structural information. rsc.org For instance, ¹³C-NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments can distinguish between different types of carbon atoms (CH, CH₂, CH₃), which is crucial for assigning the complex structure of alcohol intermediates. magritek.com These techniques have been instrumental in confirming the structure of synthetically produced presqualene alcohol and its epimers. rsc.org

Detailed NMR studies have been crucial in comparing synthetic presqualene alcohol with the natural compound, thereby confirming its structure and stereochemistry. rsc.org The analysis of NMR spectra of diastereomeric esters and amides derived from secondary alcohols has also been shown to be an effective method for determining absolute configurations. researchgate.net

Mass spectrometry (MS) is a highly sensitive technique used for identifying and quantifying presqualene alcohol and its metabolic intermediates. kobe-u.ac.jprsc.org High-resolution mass spectrometry can determine the elemental composition of molecules, which was used to establish the formula of presqualene alcohol as C₃₀H₅₀O. kobe-u.ac.jp Gas chromatography-mass spectrometry (GC-MS) is frequently employed to analyze the products of enzymatic reactions, such as the conversion of farnesyl diphosphate (B83284) (FPP) to presqualene alcohol. acs.orgresearchgate.netbio-conferences.org

Metabolic tracing studies, often using stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C), coupled with MS analysis, allow researchers to follow the metabolic fate of precursors into presqualene alcohol and subsequent products. bitesizebio.comoup.com This approach provides dynamic insights into the biosynthetic pathways. bitesizebio.com For example, the identity of presqualene alcohol produced from phosphatase treatment of presqualene diphosphate has been confirmed by GC-MS. acs.org The fragmentation patterns observed in mass spectra provide structural information, which was used to distinguish presqualene alcohol from its isomers, such as squalene (B77637) alcohols. kobe-u.ac.jp

Table 1: Mass Spectrometry Techniques in Presqualene Alcohol Research

| Technique | Application | Key Findings |

|---|---|---|

| High-Resolution MS | Determination of elemental composition. | Confirmed the molecular formula of presqualene alcohol as C₃₀H₅₀O. kobe-u.ac.jp |

| GC-MS | Identification and quantification of reaction products. | Confirmed the identity of presqualene alcohol in enzymatic assays and analyzed its transformation by-products. acs.orgresearchgate.netchemrxiv.org |

| LC/APCI-MS | Analysis of squalene and its oxidation products. | Allowed for the determination of squalene and its hydroperoxides. bio-conferences.org |

| Metabolic Tracing with MS | Following the metabolic fate of labeled precursors. | Provides dynamic information about the biosynthetic pathways leading to and from presqualene alcohol. bitesizebio.comoup.com |

Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in optical rotation of a chiral substance with the wavelength of light. mgcub.ac.inslideshare.net This method has been vital in determining the absolute configuration of presqualene alcohol. rsc.orgnih.gov The ORD curve of a chiral molecule is sensitive to its three-dimensional structure. slideshare.net

Natural (+)-presqualene alcohol exhibits a positive ORD curve, which was used to establish its absolute configuration as (1R, 2R, 3R). rsc.org By comparing the ORD spectra of synthetic enantiomers with the natural compound, researchers can unequivocally assign the absolute stereochemistry. rsc.org This technique was also applied to prephytoene alcohol, a related C₄₀ analogue, to demonstrate it has the same (1R, 2R, 3R) absolute configuration as presqualene alcohol. rsc.org While other methods like X-ray crystallography and NMR can also determine absolute configuration, ORD is a valuable complementary technique, particularly for molecules in solution. researchgate.net

Mass Spectrometry (MS) for Metabolic Tracing and Identification of Intermediates

Enzymatic Assays and Kinetic Analysis in Presqualene Alcohol Research

Understanding the enzymatic processes involving presqualene alcohol requires robust assay systems and detailed kinetic analysis. These studies provide insights into enzyme efficiency, substrate specificity, and mechanisms of inhibition.

Enzymatic assays are used to measure the activity of enzymes like squalene synthase, which catalyzes the formation of presqualene diphosphate (the precursor to presqualene alcohol) and its subsequent conversion to squalene. acs.orgnih.gov These assays typically use a radiolabeled substrate, such as [³H]farnesyl diphosphate (FPP), and measure the formation of the radiolabeled product. nih.gov

The turnover rate (kcat), which represents the number of substrate molecules converted to product per enzyme molecule per unit of time, is a key parameter determined from these assays. For example, a squalene synthase-like enzyme (SSL-1) was found to have a kcat of 2.7 x 10⁻² s⁻¹ for the production of presqualene diphosphate. researchgate.net The specific activity and kinetic values for squalene synthase from various organisms have been reported, providing a basis for comparative studies. nih.gov The half-life of enzymes involved in the pathway, such as squalene synthase, can also be determined to understand protein regulation. uq.edu.au

Michaelis-Menten kinetics are used to characterize the interaction between an enzyme and its substrate. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of its maximum value (Vmax) and is an indicator of the affinity of the enzyme for its substrate. For squalene synthase, the Km for FPP has been determined to be in the micromolar range, for instance, 2.5 µM for truncated yeast squalene synthase and 12.8 µM for a squalene synthase-like enzyme. researchgate.netrhea-db.org

Inhibition studies are crucial for identifying and characterizing molecules that can block the activity of squalene synthase, which is a target for cholesterol-lowering drugs. mdpi.commdpi.com Inhibitors are classified based on their mechanism of action, such as competitive, non-competitive, or uncompetitive, which can be determined through kinetic analysis. For example, zaragozic acid A is a competitive inhibitor of squalene synthase. jst.go.jp The potency of an inhibitor is often expressed as its half-maximal inhibitory concentration (IC₅₀) or its inhibition constant (Ki). For instance, aziridine (B145994) analogues of presqualene diphosphate have been shown to be potent inhibitors of squalene synthase, with Ki values in the micromolar range. nih.gov Macrolactins A and F were identified as noncompetitive inhibitors with IC₅₀ values of 1.66 and 1.53 µmol/L, respectively. cdnsciencepub.com

Table 2: Kinetic Parameters of Squalene Synthase and its Inhibitors

| Enzyme/Inhibitor | Parameter | Value | Source Organism/Condition |

|---|---|---|---|

| Truncated Yeast Squalene Synthase | Km (FPP) | 2.5 µM | Yeast |

| Squalene Synthase-Like 1 (SSL-1) | Km (FPP) | 12.8 µM | Botryococcus braunii |

| Squalene Synthase-Like 1 (SSL-1) | kcat | 2.7 x 10⁻² s⁻¹ | Botryococcus braunii |

| Macrolactin A | IC₅₀ | 1.66 µmol/L | Rat Liver |

| Macrolactin F | IC₅₀ | 1.53 µmol/L | Rat Liver |

| Aziridino Diphosphate Analogue | Ki | 0.21 µM | Yeast (competitive vs. FPP) |

Determination of Enzyme Activity and Turnover Rates

Genetic and Biochemical Engineering Approaches

Genetic and biochemical engineering have emerged as powerful tools for dissecting the biosynthetic pathway of presqualene alcohol and for enhancing its production. These methodologies allow for the functional characterization of biosynthetic enzymes and the optimization of metabolic fluxes towards desired intermediates.

Heterologous Expression of Biosynthetic Enzymes

The study of presqualene alcohol and its related enzymes, such as squalene synthase (SQS), has been significantly advanced by expressing the corresponding genes in heterologous hosts like Escherichia coli and yeast. frontiersin.orgbiorxiv.orgplos.org Squalene synthase catalyzes the two-step conversion of two molecules of farnesyl diphosphate (FPP) into squalene, with presqualene diphosphate (PSPP) as a stable intermediate. frontiersin.orgebi.ac.uk

Researchers have successfully cloned and expressed SQS from various organisms, including plants, fungi, and humans, in E. coli and yeast to produce soluble and active forms of the enzyme. frontiersin.orgbiorxiv.org For instance, a truncated version of the Salvia miltiorrhiza SQS2 gene, lacking the C-terminal transmembrane domain, was expressed as a GST-fusion protein in E. coli. The resulting recombinant enzyme was shown to be functional, converting FPP to squalene in the presence of NADPH and Mg²⁺. frontiersin.org Similarly, inducible expression systems, such as the IPTG-inducible lac promoter, are frequently used to control the production of these recombinant enzymes in E. coli. biorxiv.org

In some bacteria, the biosynthesis of squalene from FPP involves a different set of enzymes. Studies on Zymomonas mobilis and Rhodopseudomonas palustris have identified three genes—hpnC, hpnD, and hpnE—that are essential for this process. researchgate.netacs.org Through heterologous expression in E. coli, it was determined that HpnD catalyzes the formation of PSPP from two molecules of FPP. Subsequently, HpnC converts PSPP into hydroxysqualene, which is then reduced to squalene by HpnE. researchgate.netacs.org These findings highlight an alternative pathway for the biosynthesis of squalene precursors.

The table below summarizes key enzymes involved in the biosynthesis of presqualene alcohol and related compounds that have been studied via heterologous expression.

| Enzyme | Gene | Organism of Origin | Heterologous Host | Function |

| Squalene Synthase | SmSQS2 | Salvia miltiorrhiza | Escherichia coli | Converts FPP to squalene via PSPP. frontiersin.org |

| Squalene Synthase | hSQS | Homo sapiens | Escherichia coli | Used for structural and mechanistic studies. biorxiv.org |

| Presqualene Diphosphate Synthase | HpnD | Zymomonas mobilis | Escherichia coli | Catalyzes the formation of PSPP from FPP. researchgate.netacs.org |

| Hydroxysqualene Synthase | HpnC | Zymomonas mobilis | Escherichia coli | Converts PSPP to hydroxysqualene. researchgate.netacs.org |

Metabolic Engineering for Pathway Analysis and Intermediate Accumulation

Metabolic engineering strategies are employed to analyze and manipulate biosynthetic pathways to enhance the accumulation of specific intermediates like presqualene alcohol or its diphosphate precursor. Yeast, particularly Saccharomyces cerevisiae, is a common host for these engineering efforts due to its well-characterized genetics and metabolic pathways. nih.govresearchgate.net

A primary goal of metabolic engineering is to increase the precursor supply. The biosynthesis of FPP, the substrate for SQS, primarily occurs through the mevalonate (B85504) (MVA) pathway in eukaryotes. biorxiv.org A key rate-limiting enzyme in this pathway is 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR). nih.gov Overexpression of a truncated form of HMGR (tHMGR), which removes regulatory domains, is a common strategy to boost the metabolic flux towards FPP and subsequently increase the production of squalene and its precursors. researchgate.net

Another critical aspect is the management of competing metabolic pathways. In yeast, the native ergosterol (B1671047) synthesis pathway competes for the same precursors as any heterologously introduced pathways. nih.gov To channel more substrate towards the desired product, engineers may down-regulate or delete genes in competing pathways. For example, to increase the pool of presqualene diphosphate, the gene cluster responsible for converting it into other compounds was deleted in one study. x-mol.net

Furthermore, the conversion of presqualene diphosphate to squalene requires the cofactor NADPH. frontiersin.org Ensuring an adequate supply of NADPH is crucial for the efficient production of downstream products. Metabolic engineering can also involve manipulating cofactor regeneration pathways to support the desired biosynthetic reactions. nih.gov The accumulation of intermediates can also be achieved by controlling the expression of specific enzymes. For instance, in the absence of NADPH, SQS activity leads to the accumulation of PSPP. ebi.ac.uk By carefully controlling the presence of cofactors and the expression levels of biosynthetic enzymes, researchers can accumulate specific intermediates for further study or for the production of valuable compounds.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable for understanding the intricate details of the biosynthesis of presqualene alcohol at the atomic level. These methods provide insights into reaction mechanisms, enzyme structure-function relationships, and the interactions between enzymes and their ligands.

Simulation of Reaction Mechanisms and Transition States

The conversion of two molecules of farnesyl diphosphate (FPP) to squalene by squalene synthase (SQS) is a complex two-step process. ebi.ac.uknih.gov The first step is the condensation of two FPP molecules to form presqualene diphosphate (PSPP), and the second is the reductive rearrangement of PSPP to squalene. ebi.ac.uknih.gov Both steps proceed through carbocationic transition states, making them challenging to study experimentally. nih.govmdpi.com

Computational simulations have been instrumental in elucidating the mechanistic details of these reactions. Quantum mechanical (QM) calculations can be used to model the electronic rearrangements that occur during bond formation and cleavage, providing a detailed picture of the reaction pathway and the structures of transient intermediates and transition states. worldscientific.com For example, simulations have provided strong evidence for a cyclopropylcarbinyl-cyclopropylcarbinyl rearrangement during the conversion of PSPP to squalene. researchgate.net The isolation of rillingol, a cyclopropylcarbinyl alcohol, from enzyme-catalyzed reactions in the presence of an NADPH analogue, supports the computationally predicted mechanism. nih.govresearchgate.net

Protein-Ligand Docking and Enzyme Active Site Analysis

Understanding how squalene synthase (SQS) binds its substrates and inhibitors is crucial for both fundamental research and potential therapeutic applications. Protein-ligand docking is a computational technique used to predict the binding mode of a ligand within the active site of a protein. aip.orgresearchgate.net

Crystal structures of human SQS, both alone and in complex with inhibitors or substrate analogs like PSPP, have provided a static picture of the enzyme's active site. nih.govrcsb.org These structures reveal a large central channel where the catalysis takes place. ebi.ac.uknih.gov The active sites for the two half-reactions are located within this channel, which is lined with conserved aspartate and arginine residues critical for binding the diphosphate moieties of the FPP substrates through coordination with a magnesium ion (Mg²⁺). nih.govworldscientific.com

Molecular docking studies build upon this structural information to model the binding of various ligands. aip.orgcimap.res.inmdpi.com These studies have been used to:

Identify key amino acid residues involved in ligand binding. For example, docking studies have confirmed the importance of aspartate-rich motifs (DXXXD) in coordinating with Mg²⁺ and the phosphate (B84403) groups of FPP. frontiersin.orgworldscientific.com

Understand the binding modes of different inhibitors. By comparing the docking poses of various inhibitors, researchers can identify common interaction patterns and design more potent and specific inhibitors. aip.orgcimap.res.inmdpi.com

Guide site-directed mutagenesis experiments. Computational predictions about the importance of specific residues can be tested experimentally by mutating those residues and analyzing the effect on enzyme activity. nih.gov

Molecular dynamics (MD) simulations are often used in conjunction with docking to assess the stability of the predicted protein-ligand complexes over time. mdpi.com These simulations provide a more dynamic view of the interactions and can help to refine the binding models. The combination of X-ray crystallography, molecular docking, and MD simulations provides a powerful approach for analyzing the active site of SQS and its interactions with substrates and inhibitors. rcsb.orgmdpi.com

The table below lists some of the key amino acid residues in the SQS active site that have been identified through computational and experimental studies.

| Residue(s) | Role in Catalysis/Binding | Method of Identification |

| Aspartate-rich motifs (DXXXD) | Bind Mg²⁺ ions, which in turn coordinate the diphosphate groups of FPP. frontiersin.orgnih.gov | Sequence alignment, Mutagenesis, X-ray crystallography. frontiersin.orgnih.gov |

| Arginine residues | Involved in FPP binding. nih.gov | Mutagenesis, X-ray crystallography. nih.gov |

| Tyr171 | Acts as a general acid/base in the first half-reaction. ebi.ac.uk | Mechanistic studies, Computational modeling. ebi.ac.uk |

| Hydrophobic residues | Line the enclosed pocket where the second half-reaction occurs. nih.gov | X-ray crystallography. nih.gov |

Future Research Directions and Open Questions in Presqualene Alcohol Biochemistry

Elucidation of Novel Presqualene Alcohol Biosynthetic Pathways

The canonical pathway for the formation of presqualene diphosphate (B83284) (PSPP), the biological precursor to presqualene alcohol, involves the head-to-head condensation of two molecules of farnesyl diphosphate (FPP), a reaction catalyzed by squalene (B77637) synthase (SQS). nih.govreactome.org This enzyme is central to sterol and hopanoid biosynthesis in eukaryotes and some bacteria. nih.gov However, recent discoveries have revealed that nature possesses alternative, non-canonical routes to PSPP, opening up new avenues of investigation.

A significant breakthrough was the discovery of a three-enzyme pathway for squalene biosynthesis in bacteria such as Zymomonas mobilis and Rhodopseudomonas palustris. acs.orgfrontiersin.org In this system, three distinct enzymes—HpnD, HpnC, and HpnE—work in concert. HpnD catalyzes the formation of PSPP from FPP, HpnC then converts PSPP to hydroxysqualene (HSQ), and finally, HpnE reduces HSQ to squalene. acs.org This discovery challenges the single-enzyme paradigm of SQS and suggests that other, as-yet-undiscovered, multi-enzyme systems for PSPP synthesis may exist in the microbial world.

Further research has identified squalene synthase-like (SSL) enzymes with specialized functions. nih.gov For instance, in the alga Botryococcus braunii, the SSL-1 enzyme is dedicated solely to the production of PSPP from FPP. acs.orgresearchgate.net Similarly, dehydrosqualene synthase (CrtM) from Staphylococcus aureus also facilitates the conversion of FPP to PSPP as the first step in its reaction sequence. nih.gov

Future research will likely focus on:

Genome Mining: Systematically searching newly sequenced genomes from diverse environmental niches (e.g., extremophiles, marine microorganisms) for novel homologs of SQS, HpnD, and SSL enzymes.

Functional Characterization: Expressing and characterizing these new enzyme candidates to determine their substrate specificity, product profiles, and reaction mechanisms.

Pathway Reconstruction: Investigating the genomic context of these new enzymes to identify potential partner enzymes, like HpnC and HpnE, and reconstruct entire novel biosynthetic pathways in heterologous hosts.

The elucidation of these pathways will not only deepen our understanding of the evolutionary diversity of isoprenoid metabolism but also provide a new toolkit of enzymes for metabolic engineering and synthetic biology.

Development of Advanced Synthetic Strategies for Complex Analogs

The chemical synthesis of presqualene alcohol and its analogues is crucial for studying the mechanisms of enzymes like squalene synthase and for developing potential therapeutic agents. rsc.org Early syntheses produced racemic mixtures, but the demand for enantiomerically pure compounds has driven the development of more sophisticated strategies. nih.govacs.org

Chemoenzymatic approaches have proven effective, utilizing microbial oxidation products to create enantiopure starting materials for the synthesis of PSDP analogues. Another important area is the synthesis of analogues designed to act as enzyme inhibitors. For example, aziridine (B145994) analogues of PSPP have been synthesized and shown to be potent, enantioselective inhibitors of yeast squalene synthase. nih.gov These compounds mimic the structure of the cyclopropylcarbinyl intermediate and are valuable tools for probing the enzyme's active site. nih.gov Similarly, novel bisphosphonates have been developed as specific inhibitors of SQS. nih.gov

Key research questions and future directions in this area include:

Stereoselective Synthesis: Developing highly efficient and stereoselective total syntheses to access all possible stereoisomers of presqualene alcohol and its complex analogues.

Novel Scaffolds: Designing and synthesizing analogues with modified cyclopropane (B1198618) rings, altered isoprenoid chains, or incorporated heteroatoms to probe enzyme-substrate interactions. nih.govrsc.org

Prodrug and Delivery Strategies: Creating analogues with improved cell permeability and stability, such as squalenoylated prodrugs, to enhance their biological activity in cellular and in vivo models. nih.gov

The table below summarizes some of the synthetic approaches used for presqualene alcohol and its analogues.

| Synthetic Target | Key Strategy/Method | Purpose/Application | Reference(s) |

| (±)-Presqualene Alcohol | Base-catalysed addition-elimination using a phenyl sulphone and an unsaturated ester. | Structural confirmation and biological comparison with the natural product. | rsc.org |

| Enantiopure (+)-PSDP Analogues | Chemoenzymatic synthesis starting from a microbial oxidation product of toluene. | To create enantiomerically pure analogues for biological evaluation as potential inhibitors. | |

| Aziridine Analogues of PSPP | N-alkylation of aziridine-2-methanol intermediates. | To act as potent and selective inhibitors of squalene synthase for mechanistic studies. | nih.gov |

| Bisphosphonate Inhibitors of SQS | Synthesis of FPP analogues with a stable bisphosphonate head group. | To specifically inhibit SQS for potential therapeutic use in cholesterol reduction. | nih.gov |

This table is interactive. Users can sort and filter the data based on the columns.

Advanced synthetic strategies will be instrumental in generating a diverse chemical toolbox to explore the full biological potential of presqualene alcohol-related structures.

Discovery of Undiscovered Biological Roles and Interacting Partners Beyond Sterol Biosynthesis

While presqualene diphosphate (PSPP) is firmly established as an obligate intermediate in the biosynthesis of sterols and hopanoids, evidence is mounting that its biological significance extends beyond this central role. fiveable.memdpi.comnih.gov A compelling example is its function in the innate immune system. PSPP has been identified as a mediator of the inflammatory response in human neutrophils, where it inhibits the production of superoxide (B77818) radicals. mdpi.com This finding suggests that PSPP itself can act as a signaling molecule, a role entirely distinct from its function as a metabolic intermediate. nih.gov

Furthermore, the enzyme that produces PSPP, farnesyl-diphosphate farnesyltransferase 1 (FDFT1), is increasingly implicated in diseases like cancer. nih.gov Upregulation of FDFT1 is linked to tumor progression, not only through increased cholesterol production for membrane synthesis but also through effects on signaling pathways that control cell proliferation. nih.gov This raises the question of whether PSPP, the direct product of FDFT1, contributes to these pathological processes.

Future research in this domain should focus on:

Identifying Interacting Proteins: Using affinity-based probes derived from synthetic presqualene alcohol analogues to pull down and identify novel protein binding partners in various cell types.

Cellular Imaging: Developing fluorescently tagged analogues to visualize the subcellular localization of PSPP and identify potential sites of action beyond the endoplasmic reticulum, where SQS resides.

Phenotypic Screening: Testing a library of diverse presqualene alcohol analogues in high-throughput cellular assays to uncover novel biological activities, such as effects on cell signaling, differentiation, or apoptosis.

Investigating Non-canonical Pathways: Exploring the role of PSPP as an intermediate in the biosynthesis of other natural products, such as the botryococcenes and phytoene (B131915). nih.gov

Uncovering these undiscovered roles will transform our understanding of PSPP from a simple metabolic precursor to a multifunctional molecule with potential roles in cellular regulation and disease.

Application of Presqualene Alcohol Research in Synthetic Biology for Natural Product Synthesis

Synthetic biology aims to design and construct new biological parts, devices, and systems for useful purposes. The enzymes and pathways related to presqualene alcohol are prime candidates for application in this field, particularly for the microbial production of valuable natural products. biorxiv.orgnih.gov Squalene, for instance, is a high-value compound used in cosmetics, nutritional supplements, and as a vaccine adjuvant. frontiersin.orgnih.gov

Metabolic engineers have successfully engineered microorganisms like Escherichia coli and Saccharomyces cerevisiae to produce squalene by introducing and optimizing the expression of squalene synthase (SQS). nih.govbiorxiv.org These efforts inherently rely on the production of PSPP as the key intermediate. biorxiv.org The discovery of alternative PSPP-producing enzymes, such as the bacterial HpnC/D/E system and the dehydrosqualene synthase CrtM, provides a broader toolkit for these engineering efforts. acs.orgfrontiersin.orgnih.gov For example, expressing the S. aureus CrtM enzyme in Bacillus subtilis resulted in a higher yield of squalene compared to using a standard SQS. nih.gov

The future of synthetic biology applications will likely involve:

Pathway Optimization: Fine-tuning the expression of PSPP-producing enzymes and downstream partner enzymes to maximize flux towards a desired product and minimize the formation of unwanted byproducts.

Enzyme Engineering: Using protein engineering techniques to alter the substrate specificity or product profile of enzymes like SQS or CrtM. This could enable the synthesis of novel, non-natural triterpenoids from FPP analogues. rsc.org

Creating Novel Terpenoids: Combining PSPP synthases with a diverse array of terpene cyclases from different organisms to generate novel molecular scaffolds that are not found in nature.

By leveraging the biochemistry of presqualene alcohol, synthetic biology offers a sustainable and scalable platform for producing both known and novel high-value chemicals.

Integration of Multi-Omics Data for Comprehensive Pathway Understanding

Understanding the complete biological context of presqualene alcohol requires a systems-level approach. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—provides a powerful framework for achieving a comprehensive understanding of its biosynthetic pathways, regulation, and functions. plos.org While multi-omics approaches have been successfully applied to complex conditions like alcoholism, their application to specific metabolic pathways like those involving presqualene alcohol is a key future direction. frontlinegenomics.comnih.govnih.gov

A multi-omics strategy could address several open questions:

Pathway Discovery: By correlating gene expression profiles (transcriptomics) with the presence of specific enzymes (proteomics) and the accumulation of presqualene alcohol or its derivatives (metabolomics) across different organisms or conditions, researchers can identify novel biosynthetic pathways and regulatory networks. core.ac.uk

Regulatory Mechanisms: Analyzing how the expression of SQS or other PSPP-producing enzymes changes in response to various stimuli can reveal upstream regulatory factors, such as transcription factors or signaling cascades.

Function Annotation: Observing the global metabolic and proteomic changes that occur when the levels of presqualene alcohol/PSPP are perturbed (e.g., through genetic knockout or inhibitor treatment) can provide clues to its downstream biological functions and interacting partners.

The table below outlines how different omics layers can be integrated to answer key research questions about presqualene alcohol.

| Research Question | Genomics | Transcriptomics | Proteomics | Metabolomics | Integrated Insight |

| Discover Novel Pathways | Identify SQS/HpnD homologs in new genomes. | Measure expression levels of candidate genes under different conditions. | Quantify the abundance of the translated enzymes. | Detect and quantify presqualene alcohol and related metabolites. | Correlate gene presence and expression with metabolite production to validate a new functional pathway. acs.orgplos.org |

| Identify Regulatory Factors | Analyze promoter regions of SQS genes for transcription factor binding sites. | Identify genes whose expression patterns correlate with SQS expression. | Detect post-translational modifications on SQS that may alter its activity. | Measure changes in upstream precursors (FPP) and downstream products (squalene, lanosterol). | Build a comprehensive model of how the pathway is regulated at the genetic, transcriptional, and allosteric levels. mdpi.com |

| Uncover New Functions | Perform genome-wide association studies (GWAS) to link genetic variants in the pathway to specific phenotypes. | Analyze global gene expression changes in response to PSPP analogue treatment. | Use affinity proteomics to identify proteins that physically interact with PSPP analogues. | Profile global metabolic changes to identify pathways perturbed by PSPP. | Link a specific molecular interaction or pathway perturbation to a cellular or organismal phenotype, revealing a new biological role. nih.govfrontlinegenomics.com |

This table is interactive. Users can sort and filter the data based on the columns.

The integration of multi-omics data represents a paradigm shift from a gene-centric view to a systems-level understanding, which will be essential for fully elucidating the complex biochemistry of presqualene alcohol. plos.org

Q & A

Basic Research Questions

Q. What are the key methodologies for synthesizing presqualene alcohol, and how do substrate choices influence stereochemical outcomes?

- Methodological Answer : Presqualene alcohol synthesis often employs stereocontrolled cyclopropanation via βγ-unsaturated sulfonic acids and αβ-unsaturated esters. For example, βγ-unsaturated sulfonic acids retain alkene geometry in the product, enabling stereoselective synthesis of cyclopropane rings. In contrast, αβ-unsaturated esters undergo equilibrium-driven anion addition, leading to non-selective outcomes. Researchers should prioritize substrates like phenyl 3,7,11-trimethyldodeca-2,6,10-triene sulfonate (37) and ethyl (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoate (39) to achieve stereochemical control .

Q. How can researchers confirm the structural identity of synthesized presqualene alcohol?

- Methodological Answer : Nuclear magnetic resonance (NMR) with shift reagents is critical for resolving stereochemical ambiguities. For example, (±)-presqualene alcohol (53) and its C-2 isomer (54) were differentiated using NMR to compare chemical shifts and coupling constants against natural presqualene alcohol. X-ray crystallography and isotopic labeling (e.g., deuterated substrates) further validate structural assignments .

Q. What analytical techniques are essential for characterizing presqualene alcohol derivatives?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and gas chromatography coupled with flame ionization detection (GC-FID) are standard for purity assessment. For functional groups, Fourier-transform infrared spectroscopy (FTIR) and enzymatic assays (e.g., NADPH-dependent reduction studies) provide insights into biochemical activity .

Advanced Research Questions

Q. How do stereochemical discrepancies in presqualene alcohol synthesis impact its biological function in terpene biosynthesis?

- Methodological Answer : Stereochemistry directly influences presqualene alcohol's role as a squalene precursor. Mechanistic studies using isotopically labeled presqualene pyrophosphate revealed that only the natural stereoisomer undergoes NADPH-dependent reduction to squalene. Researchers must employ chiral catalysts or enzymatic resolution to isolate bioactive isomers for in vitro assays .

Q. What experimental strategies address contradictions in stereoselectivity between βγ-sulfonic acids and αβ-unsaturated esters?

- Methodological Answer : Computational modeling (e.g., DFT calculations) can predict transition-state geometries to explain divergent stereoselectivity. For example, βγ-sulfonic acids stabilize syn-addition via sulfonate group coordination, while αβ-unsaturated esters lack such stabilization, leading to equilibration. Hybrid substrates or kinetic trapping (e.g., low-temperature reactions) may mitigate this .

Q. How can researchers resolve conflicting data on presqualene alcohol’s in vivo stability and accumulation?

- Methodological Answer : Use pulse-chase isotopic labeling (e.g., -presqualene alcohol) in yeast or plant models to track metabolic flux. For instance, Rilling et al. (1971) identified presqualene alcohol accumulation in NADPH-deficient yeast, confirming its role as a biosynthetic intermediate. Discrepancies in stability may arise from species-specific enzyme kinetics, requiring comparative studies across organisms .

Critical Analysis of Research Gaps

- Stereochemical Complexity : While synthetic methods for presqualene alcohol are well-documented, the lack of universal stereocontrol for αβ-unsaturated esters remains unresolved. Future studies could explore hybrid substrates or enzyme-mediated catalysis .

- Biological Relevance : Most mechanistic studies use yeast models; expanding to plant systems (e.g., Antidesma venosum) may reveal ecological roles in terpene diversification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.